N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c19-15-8-6-14(7-9-15)18-21-16(12-23-18)10-11-20-17(22)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOFGSUUBKAMPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and benzamide groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can result in various substituted thiazole derivatives .
Scientific Research Applications
Antimicrobial Activity
Compounds featuring thiazole rings, such as N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide, have demonstrated significant antimicrobial properties. Research indicates that thiazole derivatives exhibit varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria. For instance, studies have shown that certain thiazole analogs possess minimum inhibitory concentrations (MICs) comparable to established antibiotics like norfloxacin . The presence of the 4-fluorophenyl group enhances the compound's lipophilicity and biological activity, making it a candidate for further development as an antibacterial agent.
Anti-inflammatory Properties
Thiazole-containing compounds have been explored for their anti-inflammatory effects. For example, derivatives similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines. These compounds may act on pathways involving mitogen-activated protein kinases (MAPKs), leading to reduced inflammation and potential therapeutic applications in diseases characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thiazole derivatives is crucial for optimizing their pharmacological properties. Modifications in the substituent groups on the thiazole ring or changes in the benzamide structure can significantly influence the compound's efficacy and selectivity against various biological targets. Research has indicated that electron-donating groups can enhance antibacterial activity, while steric hindrance may reduce it .
Antibacterial Studies
A series of studies have evaluated the antibacterial efficacy of thiazole derivatives, including those structurally related to this compound. In one study, compounds were tested against a range of bacterial strains, showing promising results with MIC values indicating effective inhibition . The findings suggest that modifications to the thiazole structure can lead to enhanced antibacterial properties.
| Compound Name | MIC (µg/ml) | Bacterial Strain | Reference |
|---|---|---|---|
| Compound A | 100 | E. coli | |
| Compound B | 200 | S. aureus | |
| N-{...} | 150 | Pseudomonas spp. |
Anti-inflammatory Research
In preclinical studies focusing on anti-inflammatory effects, compounds similar to this compound demonstrated a capacity to downregulate inflammatory markers in vitro and in vivo models of inflammation . These findings highlight the potential for developing new anti-inflammatory agents based on thiazole structures.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and fluorophenyl group are known to interact with enzymes and receptors, potentially inhibiting or activating their functions. This compound may exert its effects by binding to active sites on proteins, altering their conformation and activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Moiety
Table 1: Structural analogs with modified benzamide groups
*Estimated based on analogs.
Key Observations :
Modifications on the Thiazole Ring
Table 2: Analogs with thiazole ring substitutions
Functional Comparisons: Pharmacological and Binding Properties
Sigma Receptor Binding
Benzamide derivatives are known sigma receptor ligands. While the target compound lacks direct binding data, analogs like [¹²⁵I]PIMBA () show high affinity for sigma-1 receptors (Kd = 5.80 nM) in prostate cancer cells . Structural similarities suggest the target compound may share this mechanism, with substituents influencing potency:
Physicochemical and Spectroscopic Properties
- logP and Solubility : Halogenated analogs (e.g., Y205-9289) have higher logP values, correlating with increased membrane permeability but reduced aqueous solubility .
- IR/NMR Trends : Thiazole-thione tautomerism (observed in ) is critical for stability; absence of νS-H bands (~2500 cm⁻¹) confirms thione dominance in similar compounds .
Biological Activity
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Chemical Name: this compound
CAS Number: 150114-71-9
Molecular Formula: C17H16FN3OS
Molecular Weight: 329.39 g/mol
The compound features a thiazole ring, which is known for its biological activity, and a fluorophenyl group that may enhance its pharmacological properties.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The thiazole moiety can influence multiple biological pathways by:
- Inhibiting Enzymatic Activity: The compound may inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory processes .
- Modulating Cellular Signaling: Interaction with specific receptors can alter cellular signaling pathways, potentially leading to anti-inflammatory or anticancer effects .
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazole, including this compound, exhibit significant anticancer properties. The compound has shown:
- Cytotoxic Effects: In vitro studies indicate that it has cytotoxic effects on various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanisms of Action: The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Molecular docking studies suggest strong binding affinity to target proteins involved in cancer progression .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects:
- Reduction of Inflammatory Markers: Research has highlighted its ability to significantly reduce levels of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in macrophage models stimulated by lipopolysaccharides (LPS) .
- Potential Therapeutic Use: These findings suggest that this compound could be developed as a novel therapeutic agent for treating inflammatory diseases .
Research Findings and Case Studies
Q & A
Q. What are the established synthetic routes for N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide?
The synthesis typically involves multi-step protocols:
Thiazole Ring Formation : React 4-fluorophenyl thiourea with α-bromo ketones under basic conditions to form the thiazole core .
Ethyl Linker Introduction : Use alkylation agents (e.g., ethyl bromoacetate) to attach the ethyl-benzamide moiety to the thiazole nitrogen .
Purification : Recrystallization with methanol or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
Q. What spectroscopic techniques are critical for structural characterization?
- NMR : H and C NMR confirm the thiazole (δ 7.2–7.8 ppm for aromatic protons) and benzamide (δ 8.1 ppm for amide proton) .
- X-ray Crystallography : Resolves dihedral angles between the thiazole and benzamide groups (e.g., orthorhombic crystal system, space group P212121) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 355.0942) .
Advanced Research Questions
Q. How can reaction yields be optimized during the alkylation step?
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates .
- Temperature Control : Maintain 60–70°C to balance reaction rate and byproduct formation .
Data Contradiction Note :
Conflicting reports on optimal solvent (DMF vs. acetonitrile) require validation via kinetic studies .
Q. What mechanisms underlie the compound’s reported antimicrobial activity?
- Thiazole-Pharmacophore Interaction : The thiazole ring disrupts bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs) .
- Fluorophenyl Contribution : Enhances lipophilicity, improving membrane permeability (logP = 3.2) .
- Validation Assays : Minimum inhibitory concentration (MIC) against S. aureus: 8–16 µg/mL .
Q. How can structural analogs resolve discrepancies in bioactivity data?
- Analog Design : Replace the 4-fluorophenyl group with chlorophenyl or methyl groups to assess SAR .
- Comparative Assays : Test analogs in standardized cytotoxicity models (e.g., MTT assay on HeLa cells) to identify toxicity thresholds .
Q. Example Analog Data :
| Analog | Substitution | MIC (S. aureus) | Cytotoxicity (IC50, HeLa) |
|---|---|---|---|
| Parent | 4-Fluorophenyl | 16 µg/mL | >100 µM |
| A | 4-Chlorophenyl | 8 µg/mL | 85 µM |
| B | 4-Methylphenyl | 32 µg/mL | >100 µM |
Q. What computational methods predict the compound’s metabolic stability?
Q. Methodological Guidelines
Q. Experimental Design for Dose-Response Studies
- In Vitro : Use 3D tumor spheroids to mimic in vivo conditions; treat with 1–100 µM compound for 72h .
- Controls : Include positive (doxorubicin) and vehicle (DMSO) controls.
- Endpoint Assays : ATP-based viability assays (e.g., CellTiter-Glo) for reproducibility .
Q. Resolving Crystallographic Disorder in Structural Analysis
- Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution datasets .
- Refinement : Apply SHELXL-97 with anisotropic displacement parameters for non-H atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
